3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazin family, characterized by a fused coumarin-oxazine scaffold. This structural motif is associated with diverse biological activities, including antiviral, antitrypanosomal, and anticancer properties . The compound features a 2-methoxyphenyl group at position 3 and a pyridin-2-ylmethyl substituent at position 9, distinguishing it from related derivatives.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-21-8-3-2-7-17(21)20-14-29-24-18(23(20)27)9-10-22-19(24)13-26(15-30-22)12-16-6-4-5-11-25-16/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQZXSWLXZDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes a chromeno[8,7-e][1,3]oxazine core. The presence of methoxy and pyridinyl groups may contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations have shown that it could inhibit the proliferation of cancer cells in vitro.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in disease processes.
The biological activity of 3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may involve:
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes plays a crucial role in its efficacy.
- Signal Transduction Modulation : It may influence intracellular signaling pathways, leading to altered cellular responses.
- Cell Cycle Interference : Potential interference with the cell cycle could explain its anticancer properties.
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy found that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Anticancer Activity : In vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Enzyme Inhibition : The compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. It showed competitive inhibition with an IC50 value of 15 µM, indicating its potential as a lead compound for further development.
Data Table
| Biological Activity | Target/Pathway | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC 50-100 µg/mL |
| Anticancer | MCF-7 (breast cancer) | IC50 ~ 25 µM |
| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | IC50 ~ 15 µM |
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Bioactivity : Halogenated benzyl groups (e.g., 6i, 6l, 6m) enhance antiviral activity, likely due to increased lipophilicity and target binding . The pyridin-2-ylmethyl group in the target compound may improve solubility or confer unique binding via nitrogen lone-pair interactions.
- Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., 4d) enhance antifungal activity, while hydroxylated chains (e.g., 4d) improve antitrypanosomal potency .
- Organometallic Derivatives: Ferrocenyl analogs (12b, 13) exhibit antimalarial activity, attributed to redox-active iron centers disrupting parasite metabolism .
Thermal and Photochemical Stability
- Photodimerizable Derivatives : Compounds like 4-methyl-9-p-tolyl-... () undergo [2π+2π] cycloaddition under UV light, enabling applications in photoresponsive materials . The target compound lacks a coumarin dimerization site, suggesting greater thermal stability.
- Thermal Curing : Benzoxazine rings in analogs (e.g., ) undergo ring-opening polymerization at ~200°C, useful in polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
